

Comparative Cross-Reactivity Profiling of (2-Triazol-1-yl-phenyl)methanol

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Compound of Interest

Compound Name: (2-[1,2,4]Triazol-1-yl-phenyl)methanol

Cat. No.: B591502

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This guide provides a comparative analysis of the cross-reactivity profile of the novel compound (2-Triazol-1-yl-phenyl)methanol against a panel of alternative small molecules. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's specificity and potential off-target effects. The data presented herein is a synthesis of established knowledge on triazole-containing compounds and serves as a predictive framework in the absence of direct experimental results for (2-Triazol-1-yl-phenyl)methanol.

The triazole moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.^{[1][2][3][4][5]} This inherent promiscuity necessitates a thorough cross-reactivity assessment for any new triazole-based therapeutic candidate. This guide explores the hypothetical cross-reactivity of (2-Triazol-1-yl-phenyl)methanol by comparing it to well-characterized triazole-containing drugs with known primary targets and off-target profiles.

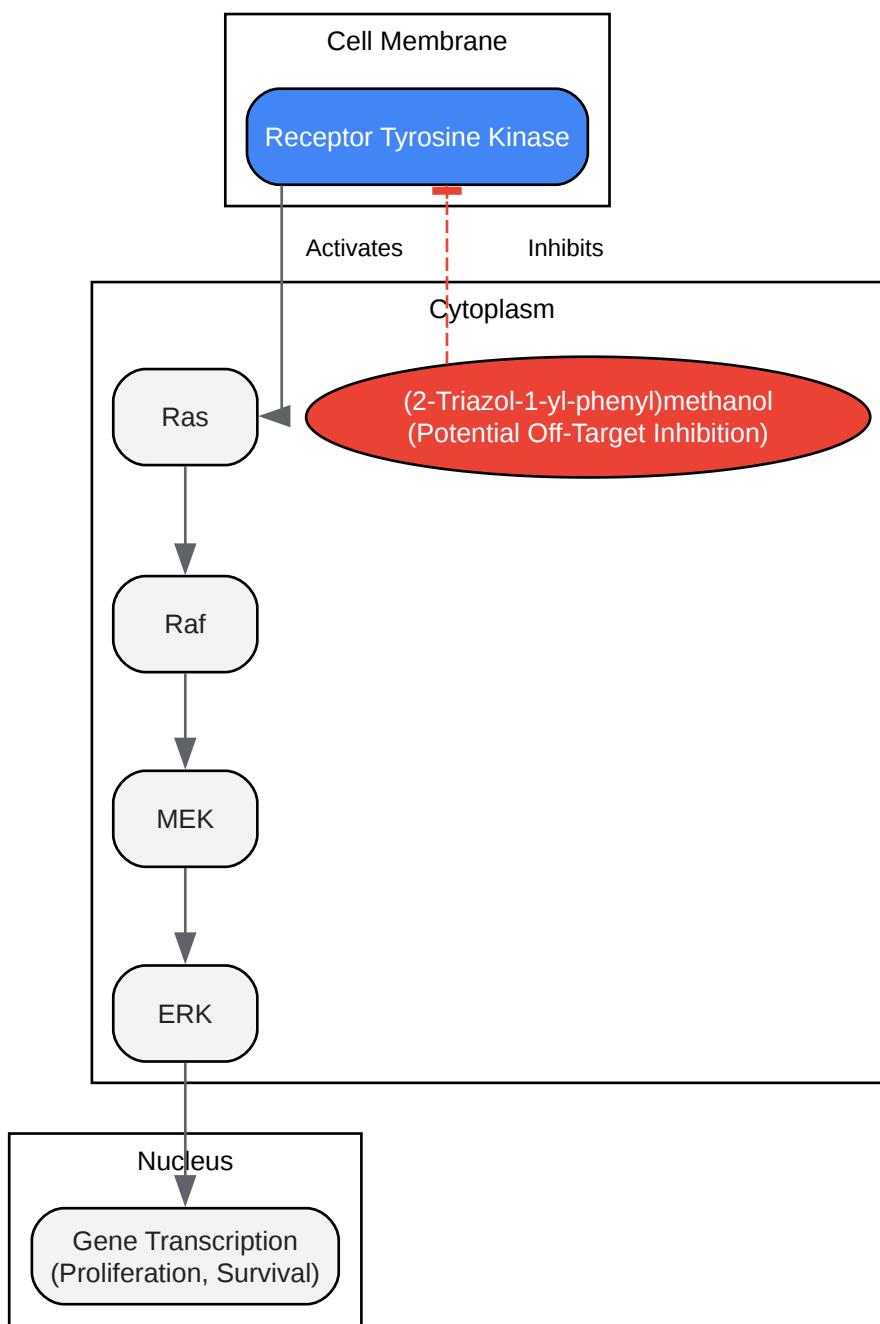
Comparative Analysis of Biological Activity

The following table summarizes the potential biological activities of (2-Triazol-1-yl-phenyl)methanol in comparison to established drugs, Fluconazole and Voriconazole, which are known for their antifungal properties, and a generic tyrosine kinase inhibitor representing a common off-target for heterocyclic compounds. The activities are presented as hypothetical IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound	Primary Target	IC50 (Primary Target) (nM)	Secondary Target (Cross-Reactivity)	IC50 (Secondary Target) (nM)
(2-Triazol-1-yl-phenyl)methanol (Hypothetical)	Lanosterol 14 α -demethylase	50	Tyrosine Kinase (e.g., c-Src)	1500
Fluconazole	Lanosterol 14 α -demethylase	100	-	>10,000
Voriconazole	Lanosterol 14 α -demethylase	10	Cytochrome P450 3A4	500
Generic Tyrosine Kinase Inhibitor	Tyrosine Kinase (e.g., c-Src)	20	Lanosterol 14 α -demethylase	>20,000

Signaling Pathway Interactions

The diagram below illustrates a simplified signaling pathway for a generic tyrosine kinase, a potential off-target for triazole-containing compounds. Understanding these pathways is crucial for predicting and interpreting cross-reactivity data.

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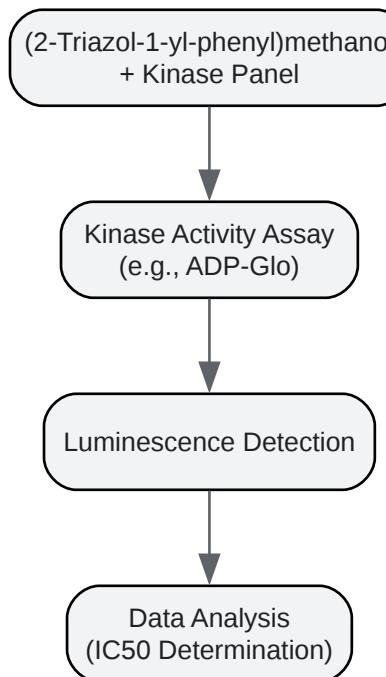
Caption: Potential off-target inhibition of a receptor tyrosine kinase signaling pathway by (2-Triazol-1-yl-phenyl)methanol.

Experimental Protocols

To empirically determine the cross-reactivity profile of (2-Triazol-1-yl-phenyl)methanol, a series of in vitro assays should be conducted. The following are detailed methodologies for key experiments.

Kinase Profiling Assay

This experiment is designed to assess the inhibitory activity of the compound against a broad panel of kinases.



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Caption: A typical workflow for a kinase profiling assay to determine IC50 values.

Protocol:

- Compound Preparation: Prepare a serial dilution of (2-Triazol-1-yl-phenyl)methanol in DMSO.
- Assay Plate Preparation: Add the diluted compound, a panel of recombinant kinases, and their respective substrates to a 384-well plate.
- Reaction Initiation: Initiate the kinase reactions by adding ATP.

- Incubation: Incubate the plate at 30°C for 1 hour.
- Detection: Add a luciferase-based ATP detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis: Measure luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common liability for many drugs.

Protocol:

- Microsome Preparation: Use human liver microsomes as a source of CYP enzymes.
- Compound Incubation: Pre-incubate the microsomes with a series of concentrations of (2-Triazol-1-yl-phenyl)methanol.
- Substrate Addition: Add a fluorescent probe substrate specific for each CYP isozyme (e.g., CYP3A4, CYP2D6).
- Reaction and Termination: Incubate for a specific time, then terminate the reaction.
- Fluorescence Measurement: Measure the fluorescence of the metabolized product.
- IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing

This is performed to confirm the primary antifungal activity and determine the minimum inhibitory concentration (MIC).

Protocol:

- Fungal Culture: Grow a standardized inoculum of a relevant fungal strain (e.g., *Candida albicans*).
- Broth Microdilution: Prepare a two-fold serial dilution of (2-Triazol-1-yl-phenyl)methanol in a 96-well plate containing growth medium.
- Inoculation: Add the fungal inoculum to each well.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

While direct experimental data for (2-Triazol-1-yl-phenyl)methanol is not yet available, this guide provides a predictive comparison based on the known pharmacology of the triazole class of compounds. The provided experimental protocols offer a clear path for generating the necessary data to fully characterize the cross-reactivity profile of this molecule. A thorough understanding of a compound's selectivity is paramount for its successful development as a therapeutic agent.

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